Redox Potential Differentiation: ZnTMPyP vs. Free-Base TMPyP for Electron Transfer Applications
In photocatalytic hydrogen evolution systems, the N-methylated derivative of ZnTPyP (ZnTMPyP) demonstrates a substantially more favorable excited-state oxidation potential compared to its free-base analog (H2TMPyP), translating directly to enhanced electron-transfer driving force and higher hydrogen evolution turnover numbers [1]. The oxidation potential (Eox) of ZnTMPyP is 1.4256 V vs NHE, which is 120 mV lower (i.e., more easily oxidized) than that of H2TMPyP at 1.5456 V vs NHE. This difference yields an excited-state oxidation potential (Eox*) of –0.66 V for ZnTMPyP versus –0.53 V for H2TMPyP, and a corresponding electron-transfer driving force (GET) of –0.11 eV for ZnTMPyP compared to +0.02 eV for H2TMPyP, where a negative GET indicates thermodynamically spontaneous electron transfer [1].
| Evidence Dimension | Excited-state oxidation potential (Eox*) and electron-transfer driving force (GET) |
|---|---|
| Target Compound Data | Eox = 1.4256 V vs NHE; Eox* = –0.66 V; GET = –0.11 eV |
| Comparator Or Baseline | H2TMPyP (free-base): Eox = 1.5456 V vs NHE; Eox* = –0.53 V; GET = +0.02 eV |
| Quantified Difference | ΔEox = –120 mV; ΔEox* = –130 mV more negative; ΔGET = –0.13 eV (from endergonic to exergonic electron transfer) |
| Conditions | Determined in aqueous solution; potentials measured vs. NHE reference electrode |
Why This Matters
This 120 mV lower oxidation potential makes ZnTMPyP a more efficient electron donor in photocatalytic systems, directly impacting hydrogen evolution efficiency (TON = 215 with Keplerate {Mo132}) versus systems relying on free-base porphyrin sensitizers [2].
- [1] Zero–Zero Transitions of the Singlet Excited State of TMPyP and ZnTMPyP, Their Oxidation Potentials, and the Driving Force of the Electron-Transfer Reaction Values. Table 1. PMC7590516. View Source
- [2] Panagiotopoulos, A.; Douvas, A. M.; Argitis, P.; Coutsolelos, A. G. Porphyrin-Sensitized Evolution of Hydrogen using Dawson and Keplerate Polyoxometalate Photocatalysts. ChemSusChem 2016, 9, 3213–3219. View Source
